Lipophilicity Advantage: Measured logP and logD Differentiate the 4-Chloro-2-(1H-pyrrol-1-yl)benzamide Scaffold from Its Des-Chloro Counterpart
The target compound exhibits a measured logP of 3.25 and logD (pH 7.4) of 3.25 . These values place it in the optimal CNS-permeant lipophilicity window (logP 2–4) while the des-chloro analog (N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide, MW 277.32) is predicted to have a logP ≥0.5–0.8 units lower based on the positive π-value of aromatic chlorine (+0.71) [1]. The measured aqueous solubility (logSw = -4.21) provides a quantitative baseline for formulation and assay planning that cannot be extrapolated from the des-chloro analog .
| Evidence Dimension | Octanol-water partition coefficient (logP) and distribution coefficient (logD, pH 7.4) |
|---|---|
| Target Compound Data | logP = 3.25; logD = 3.25 |
| Comparator Or Baseline | Des-chloro analog (N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide); logP predicted ~2.45–2.75 based on Hansch π constant for aromatic Cl (+0.71) |
| Quantified Difference | ΔlogP ≈ 0.5–0.8 units (target more lipophilic) |
| Conditions | ChemDiv experimentally determined logP/logD; comparator logP estimated via fragment constant addition (Hansch method) |
Why This Matters
Lipophilicity differences of this magnitude can shift membrane permeability, protein binding, and assay promiscuity by >2-fold, making the target compound a distinct entity for screening cascades requiring a defined logD window .
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(Cl) = +0.71. View Source
